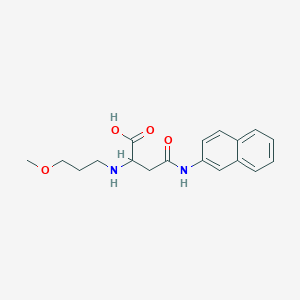
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in various cellular processes. This compound A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound A has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and reducing the expression of inflammatory cytokines. This compound A has also been shown to have antitumor effects by inhibiting the activity of MMPs, which are involved in tumor invasion and metastasis. In addition, this compound A has been shown to have analgesic effects in preclinical studies, making it a potential candidate for the treatment of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A is its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments. This compound A is a complex chemical compound that requires a multistep synthesis method, which can be time-consuming and costly. In addition, the mechanism of action of this compound A is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research on N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A. One potential area of research is the development of more efficient synthesis methods for this compound A. Another area of research is the elucidation of the mechanism of action of this compound A, which can provide insights into its potential applications in various fields. In addition, further studies are needed to investigate the safety and efficacy of this compound A as a drug candidate for the treatment of various diseases. Overall, the research on this compound A has the potential to contribute to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A can be synthesized using a multistep synthetic route involving the reaction of various reagents. The synthesis method of this compound A is complex and involves several steps, including the reaction of 2-aminobenzamide with p-nitrophenyl isocyanate, which is then reacted with 6-bromo-2-furanylpyridazine to obtain an intermediate product. The intermediate product is further reacted with piperidine-4-carboxylic acid to obtain this compound A.
Aplicaciones Científicas De Investigación
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A has been the subject of several scientific studies due to its potential applications in various fields. One of the primary research areas is medicinal chemistry, where this compound A has been studied for its potential as a drug candidate. This compound A has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neuropathic pain.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c22-20(27)15-4-1-2-5-16(15)23-21(28)14-9-11-26(12-10-14)19-8-7-17(24-25-19)18-6-3-13-29-18/h1-8,13-14H,9-12H2,(H2,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWSOSPCJUCQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)
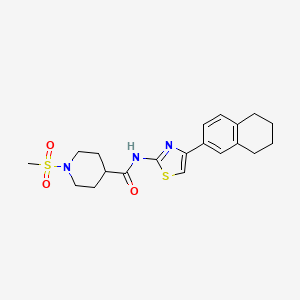


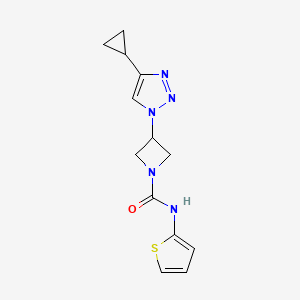
![1-(3-Fluoro-4-methoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2825249.png)

![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)
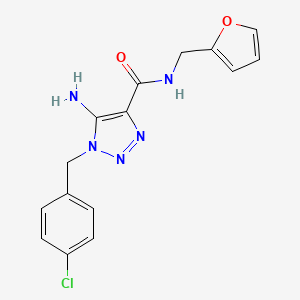
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)

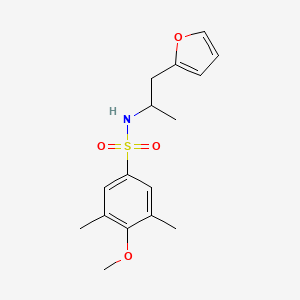
![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)
